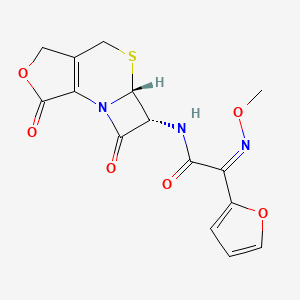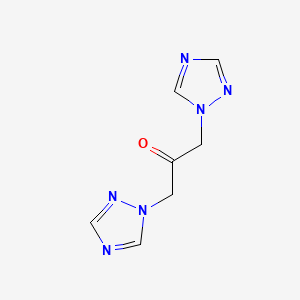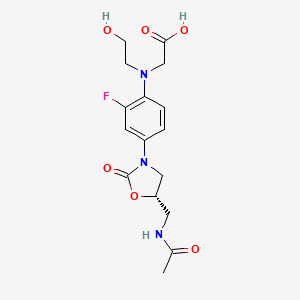
Descarbamoylcefuroxime lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S . It is also known as Cefuroxime Axetil Impurity E . The molecular weight of this compound is 363.3 g/mol .
Synthesis Analysis
A preparation method of this compound has been disclosed in a patent . The method includes taking descarbamoyl cefuroxime as a raw material and dissolving it in a suitable solvent .
Molecular Structure Analysis
The molecular structure of this compound contains total 41 bonds; 28 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), 1 secondary .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 363.3 g/mol . The compound has a complex structure with multiple bonds and rings .
Applications De Recherche Scientifique
Sesquiterpene lactones, compounds related to lactones, have been investigated for their potential as anticancer agents. A study by (Molnár et al., 2016) highlighted that certain sesquiterpene lactones from plants such as Artemisia asiatica and Onopordum acanthium exhibited antiproliferative actions on leukemia cells.
Beta-lactones have been synthesized and studied for their pharmaceutical applications, including in the synthesis of drugs like tetrahydrolipstatin, an anti-obesity drug. Shiina et al. (2012) describe a process for β-lactone formation and its application in asymmetric synthesis (Shiina et al., 2012).
Amino-thiocarbamate-catalyzed bromolactonization, a process for synthesizing γ-lactones, was developed by Zhou et al. (2010), showcasing the versatility of lactones in synthetic chemistry (Zhou et al., 2010).
Lactones have also been investigated for their antimicrobial properties. For example, Ma et al. (2005) isolated a gamma-lactone derivative from Micromelum hirsutum with potent anti-tuberculosis activity (Ma et al., 2005).
Lactones have been extensively used in biomedical applications, particularly in the synthesis of biodegradable polyesters for medical devices and drug delivery systems, as discussed by Albertsson and Varma (2003) (Albertsson & Varma, 2003).
The anti-inflammatory and cytoprotective effects of sesquiterpene lactones were studied by Giordano et al. (1990), indicating their potential in treating peptic ulcers (Giordano et al., 1990).
Mécanisme D'action
Target of Action
Descarbamoylcefuroxime lactone, also known as Cefuroxime Axetil Impurity E, is a derivative of the cephalosporin class of antibiotics. Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
It is known that lactones, a group of compounds to which this compound belongs, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids
Pharmacokinetics
It is known that the absorption of cefuroxime, a related compound, increases with food . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . It is excreted in the urine (66% to 100% as unchanged drug) .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the lysis of the bacterial cell . This makes it effective against a variety of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, lactones have been found to be toxic to certain strains of E. coli, with their toxicity depending on their structure and the length of the bacterial lipopolysaccharide (LPS) in the membrane of specific strains
Analyse Biochimique
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors. The nature of these interactions can vary widely, depending on the specific lactone and the biomolecules involved .
Cellular Effects
The cellular effects of Descarbamoylcefuroxime lactone are not well-studied. Lactones are known to have a wide range of effects on cells. For example, some lactones can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the conditions of the experiment and the specific properties of the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects possible at high doses .
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that lactones can be transported across the cell membrane and distributed within cells and tissues .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway for Descarbamoylcefuroxime lactone involves the conversion of Cefuroxime axetil to Descarbamoylcefuroxime followed by lactonization.", "Starting Materials": [ "Cefuroxime axetil", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "1. Hydrolysis of Cefuroxime axetil with hydrochloric acid to yield Cefuroxime", "2. Treatment of Cefuroxime with sodium hydroxide to remove the carbamoyl group and yield Descarbamoylcefuroxime", "3. Lactonization of Descarbamoylcefuroxime with methanol and acetic anhydride in the presence of sodium bicarbonate as a catalyst to yield Descarbamoylcefuroxime lactone", "4. Purification of the product by extraction with ethyl acetate" ] } | |
Numéro CAS |
947723-87-7 |
Formule moléculaire |
C15H13N3O6S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
Clé InChI |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
SMILES isomérique |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)



